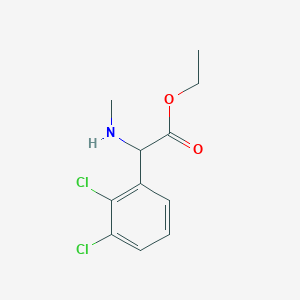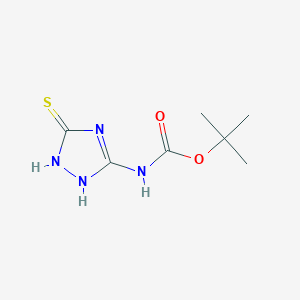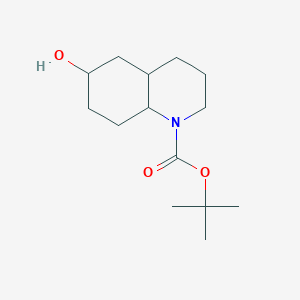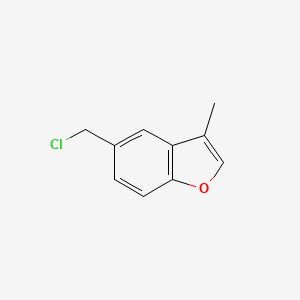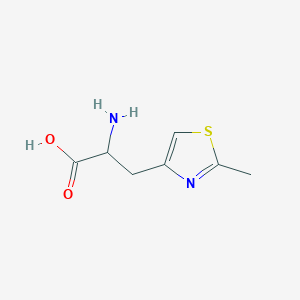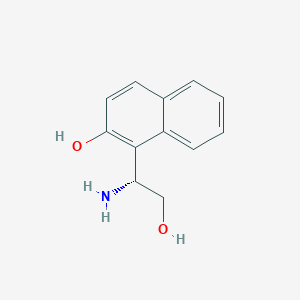
(r)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol is a chiral organic compound that features both amino and hydroxyl functional groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene derivatives.
Functional Group Introduction: Introduction of the amino and hydroxyl groups can be achieved through various reactions such as nitration followed by reduction, or direct amination and hydroxylation.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in asymmetric catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound might be used to study enzyme interactions due to its chiral nature.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-Aminoethyl)naphthalene-2-ol: Similar structure but lacks the hydroxyl group.
1-(1-Hydroxyethyl)naphthalene-2-amine: Similar structure but lacks the amino group.
Uniqueness
The presence of both amino and hydroxyl groups in ®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol makes it unique, offering a combination of reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-[(1R)-1-amino-2-hydroxyethyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H13NO2/c13-10(7-14)12-9-4-2-1-3-8(9)5-6-11(12)15/h1-6,10,14-15H,7,13H2/t10-/m0/s1 |
InChI Key |
SCCQMKSVLGCKOO-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2[C@H](CO)N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


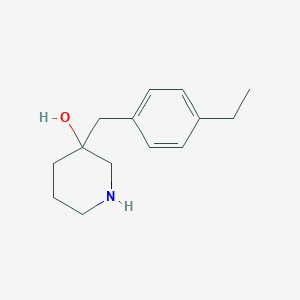
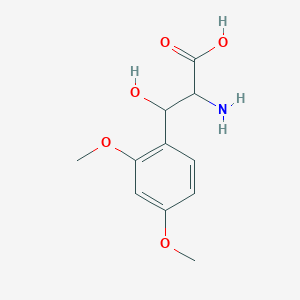
![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)
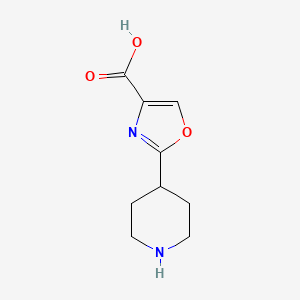
![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)
![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)
